2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone

説明

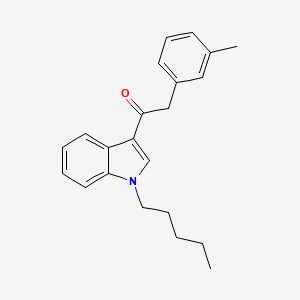

2-(3-Methylphenyl)-1-(1-pentylindol-3-yl)ethanone is a synthetic cannabinoid receptor agonist (SCRA) belonging to the JWH-251 regioisomer series. Structurally, it features a 1-pentylindole core linked to a phenylacetamide group substituted with a methyl group at the 3-position of the phenyl ring (Fig. 1). This compound is part of a broader class of indole-derived SCRAs designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by binding to CB1 and CB2 receptors . Unlike natural cannabinoids, synthetic variants like this compound are often developed clandestinely, leading to variability in their pharmacological and toxicological profiles .

準備方法

合成経路と反応条件: JWH 251 3-メチルフェニル異性体の合成には、トリエチルアミンなどの塩基の存在下、1-ペンチル-1H-インドール-3-カルボン酸と3-メチルフェニルアセチルクロリドの反応が含まれます . この反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます。 次に、カラムクロマトグラフィーを使用して製品を精製し、高純度の目的の化合物を得ます .

化学反応の分析

反応の種類: JWH 251 3-メチルフェニル異性体は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化して、対応するケトンまたはカルボン酸を生成できます.

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行い、アルコール誘導体を生成できます.

置換: この化合物は、特に求電子置換反応で置換反応を起こすことができ、フェニル環のメチル基は他の置換基に置き換えることができます.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム、およびその他の強力な酸化剤。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤。

置換: ハロゲン、ニトロ化剤、スルホン化剤などの求電子置換試薬。

生成される主要な生成物:

酸化: ケトン、カルボン酸。

還元: アルコール誘導体。

置換: さまざまな置換フェニル誘導体。

科学研究への応用

JWH 251 3-メチルフェニル異性体は、次のような科学研究にさまざまな応用があります。

科学的研究の応用

JWH 251 3-methylphenyl isomer has several scientific research applications, including:

作用機序

類似化合物との比較

Key Structural Features :

- Indole core : A 1-pentyl chain at the indole nitrogen enhances lipophilicity, aiding blood-brain barrier penetration.

- Phenylacetamide substituent : The 3-methylphenyl group distinguishes it from other regioisomers (2- or 4-methylphenyl) in the JWH-251 series .

Comparison with Structurally Similar Compounds

Structural Analogues and Regioisomers

The compound is most closely related to other JWH-251 regioisomers and phenylacetamide-class SCRAs. Key comparisons include:

Substituent Effects on Pharmacological Activity

- Electron-Donating Groups (e.g., Methoxy in JWH-250) : Enhance CB1 receptor binding affinity due to increased electron density, correlating with higher psychoactive potency .

- Halogen Substituents (e.g., Chlorine in JWH-203) : Introduce steric and electronic effects, often increasing metabolic resistance and toxicity .

- Methyl vs. Ethyl Groups (e.g., JWH-210) : Larger alkyl groups (e.g., ethylnaphthalene in JWH-210) may prolong half-life but reduce aqueous solubility .

Analytical Differentiation

High-resolution mass spectrometry (HRMS) is critical for distinguishing regioisomers. For the JWH-251 series:

- 3-Methylphenyl isomer: Unique fragment ions at m/z 144.0444 (C₉H₆NO⁺) and 130.0652 (C₈H₈NO⁺) .

- 2-Methylphenyl isomer: Semi-unique ion at m/z 158.0808 (C₁₀H₁₀NO⁺) .

- JWH-250 (methoxy variant): Diagnostic ions at m/z 355.47 (molecular ion) and 127.0753 (methoxy-phenyl fragment) .

Toxicological and Regulatory Considerations

- 3-Methylphenyl isomer: Limited direct toxicological data, but structural similarity to JWH-250 suggests comparable risks.

生物活性

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone, also known as JWH-251, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with the endocannabinoid system. This compound is part of the JWH series, which are primarily designed to mimic the effects of natural cannabinoids such as THC. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and risks associated with its use.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a phenyl ring substituted with a methyl group and an indole structure, which contributes to its affinity for cannabinoid receptors.

Target Receptors

JWH-251 acts primarily as an agonist at the CB1 and CB2 cannabinoid receptors. These receptors are part of the G-protein coupled receptor family and are involved in various physiological processes including pain modulation, appetite regulation, and mood stabilization.

Mode of Action

Upon binding to the CB1 receptor, JWH-251 induces a series of intracellular signaling cascades that result in decreased cyclic adenosine monophosphate (cAMP) levels, leading to effects similar to those produced by THC, including analgesia and euphoria . The compound’s high affinity for these receptors makes it a potent activator, which can lead to significant psychoactive effects.

Pharmacological Effects

Research has shown that JWH-251 exhibits a range of biological activities:

- Analgesic Effects : Studies indicate that JWH-251 can produce analgesic effects comparable to those of THC, making it a potential candidate for pain management therapies.

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate immune responses through CB2 receptor activation, suggesting possible applications in treating inflammatory conditions .

- Neuroprotective Effects : Some studies suggest that synthetic cannabinoids like JWH-251 may offer neuroprotective benefits, although more research is needed to confirm these findings and understand the underlying mechanisms .

Toxicology

Despite its potential therapeutic benefits, the use of synthetic cannabinoids like JWH-251 raises concerns regarding toxicity and safety. Reports indicate that these compounds can lead to severe side effects, including anxiety, paranoia, and cardiovascular issues when abused or consumed in high doses .

Case Studies

Several case studies have documented the effects of JWH-251 in both controlled environments and real-world scenarios:

- Case Study on Pain Management : A study involving rodent models demonstrated that administration of JWH-251 significantly reduced pain responses in subjects subjected to inflammatory pain models. The results indicated a dose-dependent relationship between JWH-251 administration and pain relief .

- Behavioral Studies : In behavioral pharmacology studies, JWH-251 was observed to induce effects similar to THC in terms of sedation and hypomotility in animal models. These findings support the compound's classification as a cannabimimetic agent .

Comparative Analysis with Other Cannabinoids

The following table summarizes the biological activities of JWH-251 compared to other common cannabinoids:

| Compound | CB1 Agonist | CB2 Agonist | Analgesic Effect | Anti-inflammatory Effect | Psychoactive Potential |

|---|---|---|---|---|---|

| JWH-251 | High | Moderate | Yes | Yes | High |

| THC | High | Low | Yes | Moderate | Very High |

| CBD | Low | Moderate | No | Yes | Low |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of 2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone?

- Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For purity assessment, reversed-phase liquid chromatography (HPLC or UPLC) with UV detection is recommended. The compound's molecular formula (C₂₂H₂₅NO) and SMILES string (

CCCCCn1cc(C(=O)Cc2cccc(c2C)C)c3ccccc13) can guide spectral interpretation . Cross-referencing with crystallographic data (e.g., SHELX-refined structures of analogous compounds) enhances confidence in structural assignments .

Q. How can researchers synthesize this compound, and what are common synthetic challenges?

- Answer : A typical route involves Friedel-Crafts acylation of 1-pentylindole with 3-methylphenylacetyl chloride. Key challenges include controlling regioselectivity at the indole C3 position and minimizing byproducts from over-acylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Similar JWH-series compounds (e.g., JWH-250) require anhydrous conditions to prevent hydrolysis of the ketone group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Answer : Single-crystal X-ray diffraction with SHELXL refinement provides atomic-level resolution of bond angles, torsion angles, and intermolecular interactions. For example, SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data. The indole ring's planarity and the ethanone group's orientation relative to the 3-methylphenyl substituent can be validated against crystallographic data .

Q. What methodological approaches are used to analyze the cannabinoid receptor binding affinity of this compound?

- Answer : Competitive radioligand binding assays (e.g., using [³H]CP-55,940) on human CB1 and CB2 receptors expressed in HEK293 cells are standard. Dose-response curves (IC₅₀ values) and Ki calculations should be normalized against reference agonists like JWH-017. Note that structural analogs (e.g., JWH-250) show varying receptor selectivity due to substituent positioning, necessitating molecular docking studies to explain affinity differences .

Q. How can researchers address discrepancies in metabolic stability data for this compound across in vitro models?

- Answer : Discrepancies may arise from differences in liver microsome sources (human vs. rodent) or incubation conditions (NADPH concentration). Use pooled human liver microsomes with LC-MS/MS to identify major Phase I metabolites (e.g., hydroxylation at the pentyl chain or indole ring). Cross-validate findings with hepatocyte assays and in silico tools like CYP450 isoform-specific inhibition .

Q. Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the psychopharmacological effects of this compound compared to JWH-250?

- Answer : Differences in substituent placement (3-methylphenyl vs. 2-methoxyphenyl in JWH-250) alter lipophilicity and receptor interaction. In vivo behavioral assays (e.g., mouse tetrad tests) and electroencephalography (EEG) can quantify divergent effects. Publish raw data alongside statistical models (e.g., ANOVA with post hoc tests) to clarify dose-response relationships .

Q. Methodological Notes

- Crystallography : SHELXTL (Bruker AXS) or open-source SHELX suites are preferred for structure refinement .

- Analytical Chemistry : Always include internal standards (e.g., deuterated analogs) in MS workflows to correct for ionization variability .

- Ethical Compliance : Adhere to WHO guidelines for synthetic cannabinoid research, given the compound's potential public health risks .

特性

IUPAC Name |

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-18-10-8-9-17(2)14-18/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMIYWJJSIRLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017294 | |

| Record name | JWH-251 3-Methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-88-9 | |

| Record name | JWH-251 3-Methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。